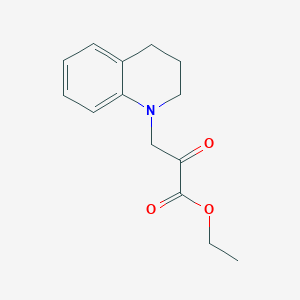

ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate

Vue d'ensemble

Description

Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate is a derivative of the 3,4-dihydroquinolin-1(2H)-one scaffold . It has a molecular formula of C13H17NO2 and a molecular weight of 219.28 .

Synthesis Analysis

The synthesis of derivatives of the 3,4-dihydroquinolin-1(2H)-one scaffold, such as this compound, has been achieved using the Castagnoli–Cushman reaction . This reaction is a prominent exploitation strategy for the simplification of natural product structures and their molecular frameworks to provide a synthetically accessible bioactive scaffold .Molecular Structure Analysis

The molecular structure of this compound includes a 3,4-dihydroquinolin-1(2H)-one scaffold, which is a bioactive natural scaffold exploited for plant disease management .Chemical Reactions Analysis

The Castagnoli–Cushman reaction is used in the synthesis of this compound and its derivatives . This reaction is a key step in the synthesis of these compounds, leading to the establishment of the desired compounds for application in crop protection .Physical And Chemical Properties Analysis

This compound has a molecular formula of C13H17NO2 and a molecular weight of 219.28 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results .Applications De Recherche Scientifique

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, sharing a part of the core structure with the query compound, are recognized for their significant therapeutic potential. These compounds have been explored for various medical applications due to their neuroprotective, anticancer, and antimicrobial properties. Notably, the anticancer drug trabectedin, characterized by its fused tetrahydroisoquinoline rings, exemplifies the clinical relevance of this structural class. It interacts with DNA and nuclear proteins, altering the tumor microenvironment and demonstrating efficacy in combination therapies for ovarian cancer (D’Incalci & Galmarini, 2010). Additionally, patents on tetrahydroisoquinoline derivatives highlight ongoing research into their potential for treating malaria, CNS disorders, cardiovascular diseases, and metabolic disorders, underscoring their versatility and broad therapeutic applicability (Singh & Shah, 2017).

Ethyl Esters as Liquid Organic Hydrogen Carriers

Ethyl esters have been investigated for their role in renewable energy, particularly as components of Liquid Organic Hydrogen Carriers (LOHC) systems. The reversible conversion between ethanol and ethyl acetate, producing and storing hydrogen, represents a promising approach to harness and utilize bioethanol's potential as a sustainable energy source. This process not only highlights the environmental and safety benefits of using ethyl esters in energy storage but also demonstrates the feasibility of integrating bioethanol into the energy sector, offering a low-carbon alternative to traditional fuels (Santacesaria et al., 2023).

Orientations Futures

The 3,4-dihydroquinolin-1(2H)-one scaffold and its derivatives, including ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate, have shown promising bioactivity against phytopathogens . This suggests potential applications in plant disease management. Future research could focus on further understanding the mode of action of these compounds and optimizing their structures for increased potency .

Mécanisme D'action

Target of Action

It is known that 3,4-dihydroquinolin-2-one derivatives, which are structurally similar, have been found to exhibit sigma-1 receptor (σ1r) antagonist activity .

Mode of Action

Related 3,4-dihydroquinolin-2-one derivatives have been found to inhibit p38 map kinase, leading to cytotoxic activities . This suggests that ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate may interact with its targets in a similar manner, causing changes in cell signaling pathways.

Biochemical Pathways

The inhibition of p38 map kinase by related compounds suggests that it may affect pathways related to cell growth and proliferation .

Result of Action

Related 3,4-dihydroquinolin-2-one derivatives have been found to exhibit weak cytotoxic activities against cancer cell lines and growth inhibitory activity against a panel of tested bacterial strains .

Propriétés

IUPAC Name |

ethyl 3-(3,4-dihydro-2H-quinolin-1-yl)-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-18-14(17)13(16)10-15-9-5-7-11-6-3-4-8-12(11)15/h3-4,6,8H,2,5,7,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXHDIFRFPQYPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CN1CCCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B183498.png)

![6-Nitroimidazo[1,2-a]pyridine](/img/structure/B183503.png)

![(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B183521.png)